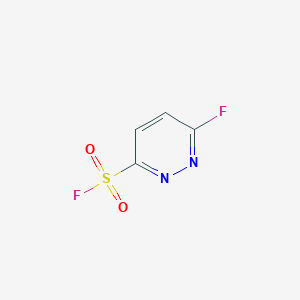
6-Fluoropyridazine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoropyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2F2N2O2S and a molecular weight of 180.13 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the pyridazine ring and a sulfonyl fluoride group at the 3rd position.
Aplicaciones Científicas De Investigación
6-Fluoropyridazine-3-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s sulfonyl fluoride group is a key functional group in the design of enzyme inhibitors, particularly those targeting serine proteases.
Chemical Biology: It is employed in the study of protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Mecanismo De Acción
Target of Action
Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, including this compound, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .
Biochemical Pathways
It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .
Result of Action
It is known that sulfonyl fluorides, including this compound, can irreversibly cross-link interacting biomolecules .
Action Environment
It is known that the reactivity and stability of sulfonyl fluorides, including this compound, make them attractive for various applications .
Análisis Bioquímico
Biochemical Properties
6-Fluoropyridazine-3-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, this compound can interact with other proteins and biomolecules, potentially affecting their function and activity. The nature of these interactions often involves the formation of stable complexes, which can alter the biochemical pathways in which these enzymes and proteins are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by covalently binding to their active sites . This binding can lead to the inactivation of the enzyme, preventing it from catalyzing its substrate. Furthermore, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently compared to the parent compound. Long-term studies in in vitro and in vivo settings have shown that the effects of this compound can vary depending on its stability and the presence of degradation products.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, this compound can influence metabolite levels, leading to changes in the concentrations of critical intermediates and end products in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its activity and function, as its presence in specific cellular regions may influence the biochemical processes occurring in those areas.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
The synthesis of 6-Fluoropyridazine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorination of pyridazine derivatives. For instance, the reaction of pyridazine-3-sulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires anhydrous conditions and is conducted at low temperatures to prevent decomposition of the reactants .
Análisis De Reacciones Químicas
6-Fluoropyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form carbon-sulfur bonds.
Comparación Con Compuestos Similares
6-Fluoropyridazine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride used as a reagent in organic synthesis and as an enzyme inhibitor.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and used in the synthesis of trifluoromethylated compounds.
Benzenesulfonyl fluoride: Commonly used in the synthesis of sulfonamides and as a protecting group for amines.
The uniqueness of this compound lies in its pyridazine ring structure, which imparts distinct electronic and steric properties compared to other sulfonyl fluorides .
Propiedades
IUPAC Name |
6-fluoropyridazine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQAUJYLSBTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
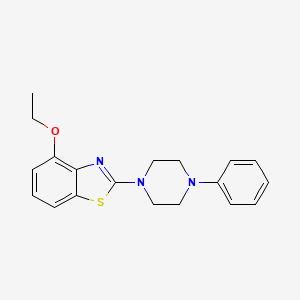
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2546782.png)

![N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2546784.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
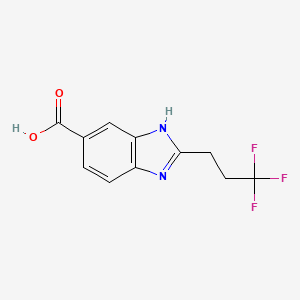
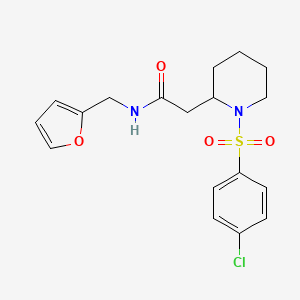
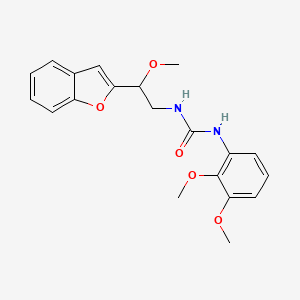

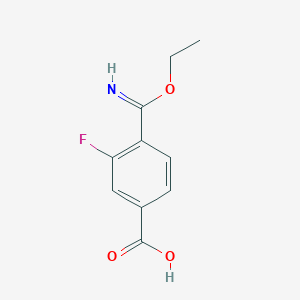
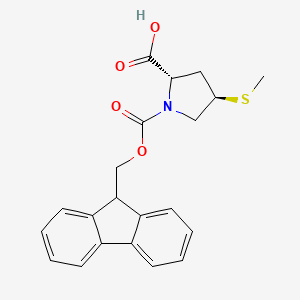

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2546803.png)
